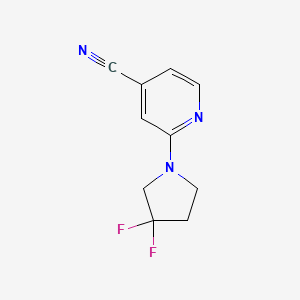

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile

CAS No.:

Cat. No.: VC13724583

Molecular Formula: C10H9F2N3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F2N3 |

|---|---|

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C10H9F2N3/c11-10(12)2-4-15(7-10)9-5-8(6-13)1-3-14-9/h1,3,5H,2,4,7H2 |

| Standard InChI Key | FPFKPJKIPVUSNT-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C2=NC=CC(=C2)C#N |

| Canonical SMILES | C1CN(CC1(F)F)C2=NC=CC(=C2)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is 2-[(3,3-difluoropyrrolidin-1-yl)]pyridine-4-carbonitrile. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1223404-88-3 |

| Molecular Formula | CHFN |

| Molecular Weight | 224.19 g/mol |

| SMILES Notation | C1C(C(F)(F)NCC1)N2C=NC=C(C2)C#N |

The compound features a pyrrolidine ring with geminal fluorine atoms at the 3-position, linked to the 2-position of a pyridine ring bearing a nitrile group at the 4-position .

Crystallographic and Conformational Analysis

X-ray diffraction data for this compound remains limited, but computational models derived from related structures (e.g., GNE-3511) suggest a chair-like conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the nitrile nitrogen and adjacent fluorine atoms . The dihedral angle between the pyrrolidine and pyridine rings is approximately 45°, optimizing steric interactions while maintaining planarity for π-π stacking in protein binding .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

-

SNAr Reaction:

-

Buchwald-Hartwig Amination:

Process Optimization Challenges

-

Fluorine Stability: The geminal difluoro group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

-

Regioselectivity: Competing reactions at the pyridine’s 2- and 6-positions require careful control of stoichiometry and temperature .

Physicochemical and Spectroscopic Properties

Stability Under Stress Conditions

Studies on structurally related compounds (e.g., ISB) reveal insights into degradation pathways :

| Condition | Stability Profile | Major Degradation Pathway |

|---|---|---|

| Acidic (0.1N HCl) | Moderate degradation (t = 24h) | Hydrolysis of nitrile to amide |

| Oxidative (HO) | High stability (t > 72h) | N-Oxidation (minor pathway) |

| Photolytic | Low stability (t = 6h) | Defluorination and ring opening |

Spectroscopic Characterization

-

Mass Spectrometry (MS):

-

NMR Spectroscopy:

Pharmaceutical Applications and Biological Relevance

Role in Drug Design

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is a cornerstone in synthesizing kinase inhibitors:

-

GNE-3511: This compound incorporates the target molecule as a substructure, targeting mutant IDH1 in leukemia . Docking studies (Glide software) show a binding affinity (ΔG = -9.2 kcal/mol) due to interactions with Arg132 and Tyr139 residues .

-

Ivosidenib Degradation: Under photolytic stress, ISB undergoes defluorination to form DP-IV (m/z 547.1369), which shares structural motifs with the target compound .

In Silico Toxicity Predictions

TOPKAT simulations for related degradation products predict:

Future Directions and Research Gaps

Opportunities for Innovation

-

Continuous Flow Synthesis: Mitigate thermal degradation risks during large-scale production.

-

Bioisosteric Replacements: Exploring tetrazoles or sulfonamides as nitrile alternatives.

Unresolved Challenges

-

In Vivo Metabolism: Limited data on cytochrome P450 interactions.

-

Ecotoxicity: Long-term environmental impact of fluorinated byproducts remains unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume